molecular formula C12H9ClN6 B4698656 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

Cat. No. B4698656
M. Wt: 272.69 g/mol
InChI Key: RSUVVHLPWDWUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation.

Mechanism of Action

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in various cellular processes. CK2 is involved in the phosphorylation of numerous substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine can block the phosphorylation of these substrates and disrupt their function.
Biochemical and Physiological Effects:
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy. In vivo studies have shown that N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine in lab experiments is its potency and specificity for CK2. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been shown to be a highly selective inhibitor of CK2, with little or no effect on other kinases. However, one of the limitations of using N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is its solubility, which can vary depending on the experimental conditions. This can affect the bioavailability and efficacy of the compound in different cell types and animal models.

Future Directions

There are several future directions for the use of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine in scientific research. One direction is to study the role of CK2 in stem cell biology and differentiation. CK2 has been shown to play a critical role in the self-renewal and differentiation of stem cells, and N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine could be used as a tool to study this process. Another direction is to investigate the potential of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine as a therapeutic agent for cancer and other diseases. Clinical trials are needed to evaluate the safety and efficacy of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine in humans and to determine its potential as a new drug candidate.
Conclusion:
In conclusion, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a small molecule inhibitor that has been widely used in scientific research to study the role of CK2 in various cellular processes. It is a potent and selective inhibitor of CK2, with various biochemical and physiological effects. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 has been shown to be involved in the regulation of multiple signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK pathways. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been used to study the effect of CK2 inhibition on these pathways and their downstream targets.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-9-4-2-8(3-5-9)10-16-12(19-18-10)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVVHLPWDWUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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